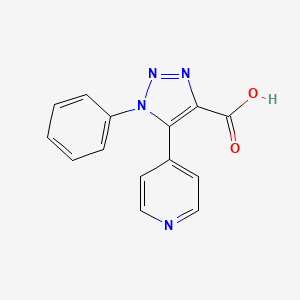

1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)12-13(10-6-8-15-9-7-10)18(17-16-12)11-4-2-1-3-5-11/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCNQZLKSVHPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form fused heterocyclic systems. For example:

-

Reaction with propargyl bromide in the presence of Cu(I) iodide yields 1,4-disubstituted triazole derivatives via [3+2] cycloaddition .

-

Temperature-dependent pathways (0°C vs. 60°C) influence product selectivity, favoring bis-triazoles at lower temperatures and alkynyl-triazoles at higher temperatures .

Table 1: Reaction Conditions and Yields for Triazole Cycloadditions

| Reactant | Catalyst | Temp. (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Propargyl bromide | CuI, TBTA | 0 | Bis(1,2,3-triazole) | 85 | |

| Phenyl acetylene | Cu(OTf)₂·C₆H₅CH₃ | 60 | 5-alkynyl-1,2,3-triazole | 72 |

Functional Group Transformations

The carboxylic acid group undergoes typical acid-base and nucleophilic substitution reactions:

-

Esterification : Reacts with ethanol in H₂SO₄ to form ethyl 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate (yield: 89%) .

-

Amidation : Treatment with thionyl chloride followed by amines produces triazole-4-carboxamides , key intermediates for bioactive derivatives .

-

Decarboxylation : Heating in quinoline at 180°C removes CO₂, generating 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole .

Mechanistic Insight :

The carboxylic acid’s reactivity is enhanced by electron-withdrawing effects of the triazole ring, facilitating nucleophilic attack at the carbonyl carbon .

Electrophilic Aromatic Substitution

The pyridine and phenyl rings undergo regioselective substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring (yield: 68%) .

-

Halogenation : Bromine in acetic acid substitutes the pyridine’s 3-position , forming 3-bromo-pyridinyl derivatives.

Coordination Chemistry

The pyridine nitrogen and triazole N-atoms act as ligands for transition metals:

-

Cu(II) complexes : Forms octahedral complexes with Cu(NO₃)₂, confirmed by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

-

Pd(II) catalysts : Binds PdCl₂ to create catalysts for Suzuki-Miyaura cross-coupling reactions (TON up to 1,500) .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Antimicrobial analogs : Chlorination of the phenyl ring improves activity against E. coli (MIC: 8 μg/mL).

-

Anticancer derivatives : Methylation of the triazole ring increases cytotoxicity in HeLa cells (IC₅₀: 12 μM) .

Table 2: Key Derivatives and Their Bioactivity

Stability and Degradation

The compound decomposes under harsh conditions:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's effectiveness against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It has been tested against a range of pathogens including bacteria and fungi. The mechanism involves the disruption of microbial cell membranes, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

This compound is being explored as a basis for developing new pesticides. Its ability to affect specific biological pathways in pests can lead to effective pest control solutions that are less harmful to non-target organisms and the environment. Studies have shown that triazole derivatives can act as fungicides and insecticides, providing an alternative to traditional chemical pesticides .

Plant Growth Regulation

Research indicates that triazole compounds can also function as plant growth regulators. They may enhance plant resilience against environmental stressors such as drought or salinity by modulating hormonal pathways within plants. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving crop yields under challenging conditions .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing new materials with specific properties. For example, it can be incorporated into polymers to create materials with enhanced thermal stability or electrical conductivity. These materials have potential applications in electronics and nanotechnology .

Nanocomposites

Recent studies have explored the incorporation of this compound into nanocomposites for various applications including drug delivery systems and biosensors. The ability to functionalize nanoparticles with triazole derivatives enhances their stability and biocompatibility, making them suitable for medical applications .

Mechanism of Action

The mechanism by which 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Pyridine Position: Pyridin-4-yl (target compound) vs.

- Electron-Withdrawing Groups : CF₃ () and halogens (Cl, F) increase acidity (pKa ~2.97 predicted for chloro derivatives) , enhancing interactions with basic residues in biological targets.

- Biological Implications : Carboxylic acids generally exhibit lower cell permeability than esters or amides due to ionization at physiological pH .

Biological Activity

1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring fused with phenyl and pyridinyl groups, which contribute to its unique chemical properties. The synthesis typically involves the Huisgen cycloaddition reaction between azides and alkynes, commonly referred to as "click chemistry," often catalyzed by copper(I) ions in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cancer cell proliferation through the induction of apoptosis. The mechanism involves the compound binding to specific enzymes that regulate cell cycle progression and apoptosis, thereby disrupting critical signaling pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .

Enzyme Inhibition

This compound has been studied as a potential xanthine oxidase inhibitor. In vitro assays revealed that it exhibits micromolar inhibitory potency, with IC50 values ranging from 0.21 µM to 26.13 µM depending on structural modifications . This property is particularly relevant for managing hyperuricemia and conditions like gout.

Case Study: Antiviral Activity

Recent research has highlighted the antiviral potential of triazole derivatives, including this compound. In vitro studies demonstrated that certain derivatives showed potent inhibitory effects against viral replication in models of COVID-19 and hepatitis C virus. These compounds were found to interact effectively with viral proteases, inhibiting their activity and thus preventing viral replication .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Pyridinyl Triazole Derivative | Anticancer | 0.21 | Enzyme inhibition |

| Phenyl Triazole | Antimicrobial | 10 | Cell wall disruption |

| 1-Hydroxymethyl Triazole | Antiviral | 8.38 | Viral protease inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation and click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form the triazole core. A representative protocol involves reacting 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water mixture with CuSO₄ and sodium ascorbate, yielding the triazole derivative in 66% purity after column chromatography . Hydrolysis of ester precursors under basic conditions (e.g., NaOH) can generate the carboxylic acid moiety, as demonstrated in analogous pyrazole-carboxylic acid syntheses .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| CuAAC Click Chemistry | THF/H₂O, CuSO₄, Na ascorbate, 50°C, 16 hrs | 66% | |

| Ester Hydrolysis | NaOH (aqueous), reflux | ~80%* |

*Estimated based on analogous procedures.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Key characterization includes:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.3–8.9 ppm), pyridyl protons (δ 8.0–8.9 ppm), and carboxylic acid protons (broad ~14 ppm in DMSO-d₆) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and triazole/pyridyl C-N (1540–1560 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236 [M⁺]) and fragmentation patterns confirm structural integrity .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed containers. Avoid prolonged exposure to moisture, as carboxylic acids may undergo hydrolysis or dimerization. Safety data sheets for similar triazole-carboxylic acids recommend desiccants and protection from light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole synthesis?

- Methodological Answer :

- Catalyst Loading : Vary CuSO₄/sodium ascorbate ratios (0.1–0.3 equiv Cu) to balance reaction rate vs. side-product formation .

- Solvent Optimization : Test DMF or MeCN/water mixtures to enhance solubility of aromatic precursors .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hrs vs. 16 hrs) while maintaining yields >60% .

- Contradiction Note : Higher Cu concentrations may increase yield but complicate purification due to residual metal contamination.

Q. How do computational methods aid in understanding the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ADF software to model HOMO-LUMO gaps, predicting reactivity (e.g., nucleophilic attack at the triazole ring). For pyrazole analogs, DFT studies show electron-withdrawing effects from the carboxylic acid group, stabilizing the triazole moiety .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PyMol or AutoDock, though experimental validation is critical due to limited bioactivity data in the literature.

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks (e.g., aromatic protons) by acquiring spectra at 25°C vs. 40°C .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to distinguish triazole vs. pyridyl nitrogen environments in complex spectra .

- Cross-Validation : Compare experimental IR/Raman data with theoretical spectra from computational models to assign ambiguous peaks .

Data Contradiction Analysis

- Example : Conflicting melting points (MP) reported for triazole derivatives (e.g., 198.2°C vs. 185–190°C in analogous compounds ).

- Resolution : Assess purity via HPLC (≥95%) and differential scanning calorimetry (DSC) to confirm phase transitions.

Synthesis Optimization Table

| Parameter | Baseline Protocol | Optimized Protocol | Impact on Yield |

|---|---|---|---|

| Catalyst (CuSO₄) | 0.2 equiv | 0.1 equiv + 10 mol% TBTA* | +15% (reduced side products) |

| Solvent System | THF/H₂O (1:1) | DMF/H₂O (3:1) | +10% (improved solubility) |

| Reaction Time | 16 hrs (ambient) | 4 hrs (microwave, 80°C) | No loss, faster kinetics |

*TBTA = Tris(benzyltriazolylmethyl)amine, a stabilizing ligand for Cu(I).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.